Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate
Description
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-a]pyridine-6-carboxylate is a substituted imidazopyridine derivative characterized by:
- A phenyl group at position 2.
- A butylamino substituent at position 3.
- An ethyl ester group at position 4.
This compound belongs to the imidazopyridine family, which is notable for its pharmacological relevance, including applications in antiviral, anticancer, and anti-inflammatory agents. The butylamino group may enhance solubility or serve as a directing group in synthetic modifications, while the ethyl ester contributes to metabolic stability.
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 3-(butylamino)-2-phenylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-3-5-13-21-19-18(15-9-7-6-8-10-15)22-17-12-11-16(14-23(17)19)20(24)25-4-2/h6-12,14,21H,3-5,13H2,1-2H3 |
InChI Key |
CXRBTRBGPDFMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=C2N1C=C(C=C2)C(=O)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of bases such as NaOH and solvents like acetonitrile or water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate exhibits several biological activities that can be exploited in therapeutic applications:
Anticancer Activity
Research indicates that compounds with imidazo[1,2-A]pyridine structures may possess anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanisms include:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell division.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic pathways. This property is crucial for designing drugs that target specific metabolic disorders.
Case Studies
Several studies have documented the effects of this compound on different biological systems:
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing promising antibacterial activity.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|---|
| This compound | Structure | Moderate | Positive | Enzyme inhibition |
| Imidazoquinoline Derivative | Structure | High | Moderate | Apoptosis induction |
| Pyrimidine Analog | Structure | Low | Positive | Cell cycle arrest |
Mechanism of Action
The mechanism of action of Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can chelate metal ions, altering their biological activity and leading to various cellular effects . The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at Position 6
The ethyl ester group at position 6 distinguishes the target compound from halogenated and methyl ester analogs. Key comparisons include:
Key Observations :
- Methyl ester derivatives are synthesized efficiently (55% yield) but lack the butylamino group, reducing opportunities for further functionalization.
Substituent Variations at Position 3
The butylamino group at position 3 is critical for directing regioselective C–H functionalization. Comparisons include:
Key Observations :
Comparison of Efficiency :
- Butylamino-directed Pd/Rh catalysis offers regioselectivity but may require optimized conditions.
- Non-directed methods (e.g., I2/TBHP) are simpler but less versatile.
Biological Activity
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate is a synthetic compound recognized for its potential biological activities, particularly in the context of cancer treatment and cell signaling modulation. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by an imidazo[1,2-A]pyridine core. Its molecular formula is C₁₈H₃₁N₃O₂, with a molecular weight of approximately 337.415 g/mol. The compound includes a butylamino group and an ethyl ester at the carboxylic acid position, which contribute to its unique chemical properties and biological activities .
Research indicates that this compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which plays a crucial role in regulating cell growth, survival, and metabolism. Inhibition of this pathway has significant implications for oncology, as aberrant signaling is often implicated in tumorigenesis .
The specific mechanisms through which this compound exerts its effects include:
- Interference with cell proliferation : By inhibiting the PI3K/Akt pathway, the compound can reduce the proliferation of cancer cells.
- Induction of apoptosis : The compound may promote programmed cell death in malignant cells by disrupting survival signals .
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines. Key findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against multiple cancer types, including breast cancer (MCF-7) and hepatic cancer (HepG2) cells.
- IC₅₀ Values : Research indicated IC₅₀ values in the low micromolar range for these cell lines, suggesting potent antiproliferative activity .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes some relevant compounds and their unique aspects:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Harmine | Indole structure | Antifungal, antitumor |
| 6-Methyl-3-(butylamino)-2-phenylimidozole | Methyl substitution at 6-position | Altered pharmacokinetics |
| 3-(Butyloxy)-2-phenylimidozole | Ether instead of amine | Different solubility profiles |
This table highlights how variations in structural features can lead to differences in biological activity, emphasizing the unique potential of this compound in medicinal chemistry .
Case Studies
Recent case studies have illustrated the therapeutic potential of this compound:
- Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study noted that apoptosis was induced through caspase activation pathways.
- Hepatic Cancer Study : Another study focused on HepG2 cells showed that this compound effectively inhibited cell growth and induced cell cycle arrest at the G0/G1 phase.
These findings support the notion that this compound may serve as a promising candidate for further development as an anticancer agent.
Q & A
Q. Comparison Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, Br₂ | 70-85% | >90% |
| Cyclization | I₂/TBHP, 80°C | 55% | 95% |
| Amination | Butylamine, Pd/C | 60-75% | 85-90% |
How can researchers characterize the compound’s structure using spectroscopic methods?
Q. Methodology :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.8 ppm), methyl/ethyl groups (δ 1.2–3.9 ppm), and the butylamino chain (δ 0.9–1.6 ppm) confirm substitution patterns. For methyl analogs, a singlet at δ 3.88 ppm corresponds to the methyl ester .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.0978) validate the molecular formula .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for substituents on the imidazo[1,2-a]pyridine core .
What safety precautions are critical when handling this compound in the lab?
While specific safety data for this compound are limited, analogs like ethyl imidazo[1,2-a]pyridine-6-carboxylate are classified as laboratory chemicals. Recommended precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation of fine particles.
- Storage in airtight containers at –20°C to prevent decomposition .
Advanced Research Questions
How can Rh-catalyzed C–H activation optimize the synthesis of imidazo[1,2-a]pyridine derivatives?
Rhodium catalysts enable regioselective functionalization of C–H bonds adjacent to directing groups (e.g., amino or ester moieties). For example:
- Direct Arylation : Rh(I) complexes facilitate coupling of imidazo[1,2-a]pyridines with aryl halides at the C3 position, avoiding pre-functionalized intermediates .
- Mechanistic Insight : Coordination of the Rh catalyst to the butylamino group directs activation to the C2/C6 positions, forming stable five-membered metallacycles .
Q. Optimization Table :
| Parameter | Effect on Yield |
|---|---|
| Catalyst (RhCl(PPh₃)₃ vs. [Cp*RhCl₂]₂) | 65% → 82% |
| Solvent (DCE vs. Toluene) | 70% → 55% |
| Temperature (80°C vs. 100°C) | 75% → 88% |
How can computational modeling predict the compound’s biological activity?
Q. In Silico Workflow :
Molecular Docking : Target enzymes like squalene synthase (fungal) or lanosterol-14α-demethylase. Methyl/ethyl carboxylate analogs show binding energies of –8.7 to –9.6 kcal/mol, suggesting antifungal potential .
ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability (e.g., LogP ≈ 2.5 for ethyl esters) and toxicity (AMES test negative) .
Q. Docking Results :
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Squalene synthase | –9.6 | H-bond with Asp98, hydrophobic with Phe256 |
| Lanosterol-14α-demethylase | –8.7 | π-π stacking with Tyr118 |
How should researchers resolve contradictions in spectral data for regioisomeric impurities?
Case Study : Discrepancies in ¹H NMR signals for C2 vs. C3 phenyl substitution:
- C2-Phenyl : Distinct doublets (J = 1.7–9.4 Hz) for H5 and H7 protons .
- C3-Phenyl : Upfield shifts (δ 7.2–7.4 ppm) due to reduced conjugation.
Resolution Strategy : - 2D NMR (COSY, NOESY) : Correlate coupling patterns to confirm regiochemistry.
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
